4-Hydroxybenzocyclobutene
Overview
Description
4-Hydroxybenzocyclobutene is an organic compound with the molecular formula C8H8O It is a derivative of benzocyclobutene, featuring a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzocyclobutene can be synthesized through several methods:
Esterification with Acryloyl Chloride: One common method involves the esterification of this compound with acryloyl chloride to produce benzocyclobuten-4-yl acrylate.
Demethylation of 4-Methoxybenzocyclobutene: Another method involves the demethylation of 4-methoxybenzocyclobutene in the presence of aluminum iodide.
Reaction with Alkali Metal Hydroxide: A process for preparing this compound involves reacting 4-halobenzocyclobutene with an alkali metal hydroxide by heating it in an aqueous solution.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzocyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-1,2-dione.
Substitution: It can participate in substitution reactions, such as the formation of benzocyclobuten-4-yl acrylate through esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acryloyl chloride and triethylamine are used in esterification reactions.
Major Products
Oxidation: This compound-1,2-dione.
Substitution: Benzocyclobuten-4-yl acrylate.
Scientific Research Applications
4-Hydroxybenzocyclobutene has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with high thermal stability and mechanical strength.
Materials Engineering: The compound is utilized in the development of advanced materials with low water absorption and high resistance to acids and alkalis.
Microelectronics: It is employed in the fabrication of microelectronic devices due to its excellent electrical properties.
Mechanism of Action
The mechanism of action of 4-hydroxybenzocyclobutene involves its ability to undergo ring-opening reactions under thermal initiation. This process produces highly reactive intermediates, such as o-quinodimethane, which can readily participate in crosslinking reactions to form polymers . These reactions are crucial for the compound’s applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: The parent compound of 4-hydroxybenzocyclobutene, lacking the hydroxyl group.
4-Methoxybenzocyclobutene: A derivative with a methoxy group instead of a hydroxyl group.
This compound-1,2-Dione: An oxidized form of this compound.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and enables specific applications in polymer synthesis and materials engineering. Its ability to undergo ring-opening reactions and form highly stable polymers sets it apart from other similar compounds.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-8-3-1-2-6-4-5-7(6)8/h1-3,9H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQCPVCZCKENDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.